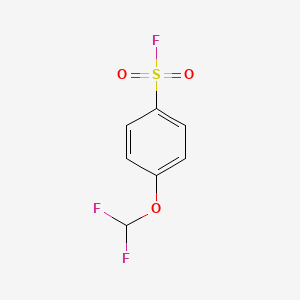
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethanone moiety
Métodos De Preparación
The synthesis of 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction of appropriate precursors, such as aniline derivatives and aldehydes, under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Trifluoroethanone Formation: The trifluoroethanone moiety can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Hydrolysis: The trifluoroethanone moiety can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways and leading to various biological effects.
Pathway Modulation: The compound may affect cellular pathways by altering the expression or activity of key proteins involved in those pathways.
Comparación Con Compuestos Similares
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(6-chloro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(6-bromo-9-ethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one: This compound has an ethoxy group instead of a methoxy group, which may influence its solubility and chemical properties.
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-difluoroethan-1-one: This compound has a difluoroethanone moiety instead of a trifluoroethanone moiety, which may alter its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13BrF3NO2 |
|---|---|
Peso molecular |
352.15 g/mol |
Nombre IUPAC |
1-(6-bromo-9-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H13BrF3NO2/c1-20-11-3-2-10(14)8-4-6-18(7-5-9(8)11)12(19)13(15,16)17/h2-3H,4-7H2,1H3 |
Clave InChI |
RWDJQAFMTVJEHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCN(CCC2=C(C=C1)Br)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)
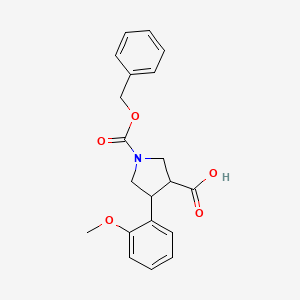
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)


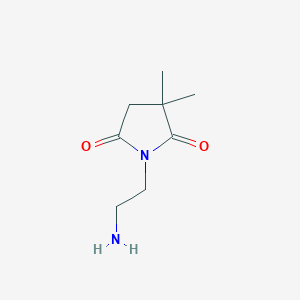
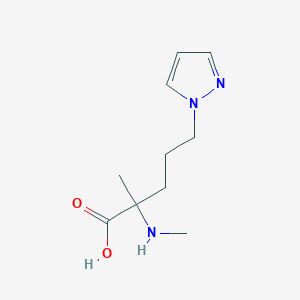
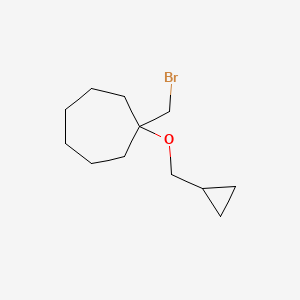
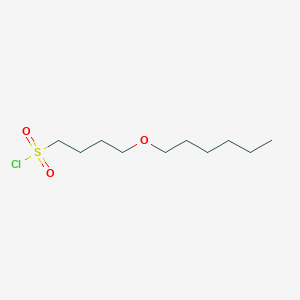
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
